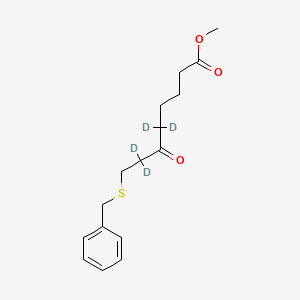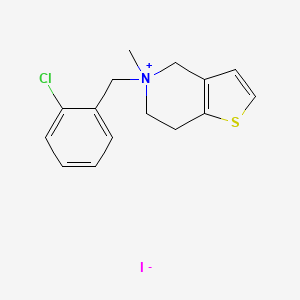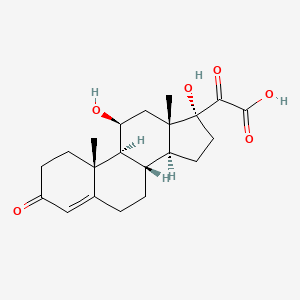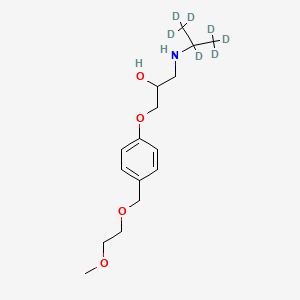
Diphenyl-D10-amine
Übersicht
Beschreibung
Diphenyl-D10-amine, also known as Diphenylamine-d10, is an isotope labelled analogue of Diphenylamine . It’s an aromatic amine that exhibits antioxidant activities and is used as an anti-scald agent . The chemical formula for Diphenyl-D10-amine is (C₆H₅)₂NH .
Molecular Structure Analysis
Diphenyl-D10-amine is a derivative of aniline, consisting of an amine bound to two phenyl groups . The compound is a colorless solid, but commercial samples are often yellow due to oxidized impurities .Physical And Chemical Properties Analysis
Diphenyl-D10-amine has a molar mass of 169.22 g/mol . It’s a colorless solid, but commercial samples are often yellow due to oxidized impurities .Wissenschaftliche Forschungsanwendungen
1. Luminescent and Nonlinear Optical Switch
Diphenyl-(4-{2-[4-(2-pyridin-4-yl-vinyl)-phenyl]-vinyl}-phenyl)-amine (DPVPA) serves as a novel acido-triggered reversible luminescent and nonlinear optical switch. This application was revealed using the Electric-Field Induced Second Harmonic generation (EFISH) technique (Cariati et al., 2014).
2. Arylation of Amines
Diphenyl pyrrolidine-2-phosphonate (DPP) has been used as a ligand in a copper-catalyzed arylation process of amines, demonstrating its utility in chemical synthesis (Rao et al., 2005).
3. Enhancing Silanization Reactions
Diphenyl guanidine (DPG), an amine, plays a crucial role in silica-reinforced rubber compounds, significantly enhancing the silanization reaction rate, which is pivotal in the production of low rolling resistance tires (Hayichelaeh et al., 2018).
4. Selective Aromatic N-Arylation in Water
Dipyrrolidinyl-1,10-phenanthroline (DPPhen) is an efficient ligand for copper-catalyzed selective aromatic N-arylation in water, showcasing its significance in environmentally friendly chemical processes (Engel-Andreasen et al., 2013).
5. Blue Emission in Organic Electronics
Diphenylamine-based compounds are integral in synthesizing materials with blue emission, crucial for applications in organic electronics and display technologies (Kang et al., 2020).
6. Polymeric Material Functionalization
Amine-functionalized poly(diphenyl substituted acetylenes) have been developed for various applications, including fluorescence and polyelectrolytic properties, indicating their utility in advanced material sciences (Wang et al., 2016).
7. Investigation of Triplet-State Energy Transfer
Studies on the transfer of triplet-state energy from phenanthrene-D10 molecules to naphthalene in diphenyl single crystals, providing insights into complex energy transfer mechanisms in materials (Hirota & Hutchison, 1965).
8. Catalysis in Amination Reactions
Diphosphinidenecyclobutene ligand has been utilized in solvent-free copper-catalyzed amination reactions, highlighting its role in catalysis and synthesis (Gajare et al., 2004).
Safety and Hazards
Diphenyl-D10-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure .
Relevant Papers There are several papers related to Diphenylamine and its derivatives. For example, a study on the influence of p-substituted diphenyl amines on the thermooxidative stability of styrene-butadiene rubber , and a review on the pharmacological applications of Diphenylamine and its derivatives .
Wirkmechanismus
Target of Action
Diphenyl-D10-amine, also known as Diphenylamine-d10 , is a deuterated version of Diphenylamine . The primary targets of Diphenylamine are the red blood cell system . It can cause abnormal erythropoiesis in the spleen, leading to congestion of the spleen and haemosiderosis .
Mode of Action
Diphenylamine-d10 serves as an ideal internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . The incorporation of deuterium atoms changes the mass and magnetic properties of the molecule without substantially altering its chemical reactivity . This allows researchers to accurately quantify Diphenylamine or related compounds in complex mixtures by comparing the signals from the deuterated and non-deuterated species .
Biochemical Pathways
It is known that diphenylamine can interact with dna . The Diphenylamine assay enables the quantitation of degraded DNA , which could potentially affect various biochemical pathways.
Pharmacokinetics
It is known that diphenylamine is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs such as the blood, kidneys, urinary bladder, and liver through prolonged or repeated exposure .
Result of Action
Diphenylamine can cause severe irritation to the eyes . It targets the red blood cell system and can cause abnormal erythropoiesis in the spleen, leading to congestion of the spleen and haemosiderosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diphenyl-D10-amine. For instance, PBDEs, a group of persistent organic pollutants with endocrine-disrupting properties, have been shown to have long-term adverse health effects . As Diphenyl-D10-amine is a deuterated version of Diphenylamine, it is plausible that similar environmental factors could influence its action.
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentadeuterio-N-(2,3,4,5,6-pentadeuteriophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBHHRLKUKUOEG-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl-D10-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

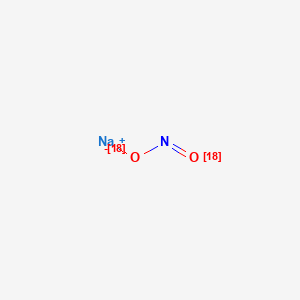

![6-Hydroxy-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d5](/img/no-structure.png)
